[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVXQZZEJSCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition Approach
A common and efficient route to 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this context, the 2,4-dimethylphenyl azide or alkyne derivatives are reacted with the complementary alkyne or azide bearing a suitable precursor for the methanamine group.
- Example: Reaction of 2,4-dimethylphenyl azide with propargylamine or its protected derivatives under Cu(I) catalysis in ethanol or other polar solvents at room temperature or mild heating yields the 1-(2,4-dimethylphenyl)-1,2,3-triazole intermediate with a methanamine substituent at the 4-position after deprotection or further modification.
Alternative Cyclization Methods
Other methods include the reaction of aldehydes with hydrazine derivatives to form triazole rings or the use of nitrones and hydroxylamine derivatives to build the triazole scaffold, followed by functional group transformations to install the methanamine moiety.
Functionalization to Install the Methanamine Group
The methanamine group at the 4-position of the triazole ring can be introduced via several synthetic routes:
- Reductive amination: Starting from a 4-formyl-1-(2,4-dimethylphenyl)-1,2,3-triazole, reductive amination with ammonia or primary amines followed by reduction yields the methanamine derivative.
- Nucleophilic substitution: Halomethyl derivatives of the triazole ring can be reacted with ammonia or amines to substitute the halogen with an amino group.
- Direct amination: Using amine sources in the presence of catalysts or under basic conditions to displace suitable leaving groups at the 4-position.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Synthesis of 2,4-dimethylphenyl azide | Diazotization of 2,4-dimethylaniline followed by azide substitution | Generates azide precursor for cycloaddition | High yield, monitored by TLC |
| 2. CuAAC reaction | 2,4-dimethylphenyl azide + propargylamine, CuSO4/sodium ascorbate catalyst, EtOH/H2O, rt to 60 °C, 2-6 h | Formation of 1-(2,4-dimethylphenyl)-1,2,3-triazol-4-yl-methanamine intermediate | Yields typically >80% |
| 3. Purification | Column chromatography or recrystallization | Purification of the target compound | Purity confirmed by NMR, IR, elemental analysis |
Analytical Characterization
The final compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical shifts corresponding to the triazole ring, methyl substituents, and methanamine protons.
- Infrared Spectroscopy (IR): Characteristic absorption bands for NH2, aromatic C-H, and triazole ring vibrations.
- Elemental Analysis: Confirms the molecular formula and purity.
- Melting Point Determination: Confirms compound identity and purity.
Research Findings and Optimization Notes
- The CuAAC method is highly regioselective and efficient for synthesizing 1,4-disubstituted 1,2,3-triazoles with diverse substituents including methanamine groups.
- Reaction times vary from 2 to 6 hours depending on solvent, temperature, and catalyst loading.
- Use of ethanol or ethanol/water mixtures as solvents improves solubility and reaction rates.
- Purification by crystallization or silica gel chromatography yields analytically pure products.
- Monitoring by thin-layer chromatography (TLC) is effective for reaction progress.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC Cycloaddition | 2,4-dimethylphenyl azide + propargylamine, CuSO4/ascorbate | EtOH/H2O, rt to 60 °C, 2-6 h | High regioselectivity, mild conditions, good yields | Requires azide preparation, copper catalyst |
| Reductive Amination | 4-formyl triazole + NH3/reductant | Mild heating, reductant such as NaBH3CN | Direct amine installation | Requires aldehyde intermediate |
| Nucleophilic Substitution | Halomethyl triazole + NH3 or amine | Basic conditions, reflux | Straightforward substitution | Halogenated precursor needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines, oximes, or nitroso compounds.
Reduction: Formation of dihydrotriazoles or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Overview
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole compound that exhibits significant potential across various scientific fields, particularly in pharmaceuticals , agriculture , and material sciences . Its unique structure enables it to interact with biological systems effectively, making it a valuable candidate for research and development.
Pharmaceutical Applications
The compound has garnered attention in the pharmaceutical industry due to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives can inhibit the growth of bacteria by interfering with cell wall synthesis. This compound specifically has shown effectiveness against various strains of bacteria, suggesting potential use as an antibiotic agent. Its mechanism involves binding to active sites of enzymes critical for bacterial survival, leading to cell death.
Anticancer Properties
In cancer research, this compound has demonstrated the ability to disrupt signaling pathways that control cell proliferation and apoptosis. Studies have shown that it can inhibit tumor growth in vitro and in vivo by targeting specific molecular pathways involved in cancer progression .
Agricultural Applications
The compound is also being explored for its potential as a pesticide or herbicide . Its ability to affect plant metabolism and pest physiology makes it a candidate for developing new agricultural chemicals aimed at increasing crop yield and protecting against pests and diseases.
Material Science Applications
In material sciences, the compound's unique structural properties allow it to be utilized in the development of polymeric materials with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer matrices can improve their stability and functionality.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at Bangalore University demonstrated the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine are best understood through comparison with analogous triazole-methanamine derivatives. Key differentiating factors include substituent effects on the triazole ring, molecular geometry, and spectral properties.
Structural and Substituent Comparisons
Key Observations:
- Substituent Effects: The 2,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to monosubstituted analogs (e.g., 4-methylphenyl). This may reduce solubility in polar solvents but improve membrane permeability in biological systems.
- Spectral Signatures: The ¹H-NMR of 4-methylphenyl analogs shows distinct aromatic proton signals (δ 7.95 ppm) and methyl group resonances (δ 2.34 ppm) , whereas phenethyl derivatives exhibit split signals from the ethyl spacer (δ 4.58–3.21 ppm).
Functional Group Variations
- Methanamine Modifications: Derivatives with N,N-dimethylamine (e.g., N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine) show altered basicity and solubility compared to primary amines .
Biological Activity
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, characterized by its unique molecular structure that includes a 2,4-dimethylphenyl group and a methanamine moiety. This compound has garnered attention in various fields such as pharmaceuticals and agriculture due to its potential biological activities.
Chemical Structure
The IUPAC name for this compound is [1-(2,4-dimethylphenyl)triazol-4-yl]methanamine. Its molecular formula is C11H14N4, and it possesses a triazole ring which is known for its diverse biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The compound can inhibit various enzymes by binding to their active sites, disrupting metabolic pathways crucial for cell survival. For instance:
- Antibacterial Activity: It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Anticancer Potential: In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis, effectively inhibiting tumor growth.
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the following table:
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Enzymes in bacterial cells | Varies by strain | |
| Anticancer | Various cancer cell lines | 0.65 - 15.63 µM | |
| Antifungal | Fungal cell wall synthesis | Not specified |
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Anticancer Activity in MCF-7 Cells:
-
Inhibition of Bacterial Growth:
- Research indicated that the compound effectively inhibited the growth of various bacterial strains by targeting specific enzymes necessary for cell wall integrity. The exact IC50 values varied depending on the bacterial species tested.
-
Potential as an Agricultural Agent:
- Preliminary evaluations suggest that this compound may serve as a pesticide or herbicide due to its bioactive properties against plant pathogens and pests.
Q & A
Q. What are the standard synthetic routes for [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine?
- Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using 2,4-dimethylphenyl azide and propargylamine derivatives. Key steps include:
- Azide preparation: Reacting 2,4-dimethylbenzyl chloride with sodium azide in a polar solvent (e.g., DMF) at 60–80°C.
- Cycloaddition: Mixing the azide with a terminal alkyne (e.g., propargylamine) in the presence of CuSO₄·5H₂O and sodium ascorbate at room temperature for 12–24 hours .
- Purification: Column chromatography or recrystallization to isolate the product (typical yields: 70–85%).
Alternative methods include continuous flow reactors for improved reaction control and scalability .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm triazole ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Methanamine protons appear as a singlet near δ 3.8 ppm.
- FT-IR: Stretching vibrations for C=N (triazole, ~1600 cm⁻¹) and NH₂ (methanamine, ~3300 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak (M⁺) matching the molecular weight (C₁₁H₁₃N₄, MW 201.25 g/mol) and fragmentation patterns for structural validation.
- Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage: Keep in a dry, dark environment at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides).
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
- Methodological Answer: Use design of experiments (DoE) to evaluate variables:
- Catalyst Loading: Optimize Cu(I) concentration (0.5–5 mol%) to balance reaction rate vs. byproduct formation.
- Solvent: Test polar aprotic solvents (DMF, DMSO) vs. aqueous-organic biphasic systems.
- Temperature: Higher temperatures (50–70°C) reduce reaction time but may degrade the triazole ring.
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, achieving >90% yield with <5% impurities .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding between the triazole ring and active-site residues.
- DFT Studies: Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Compare with experimental reactivity data (e.g., oxidation by KMnO₄) .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer:
- Assay Validation: Repeat studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural Analogues: Test derivatives (e.g., halogen-substituted triazoles) to identify structure-activity relationships (SAR).
- Bioavailability: Measure logP (octanol-water partition coefficient) to assess membrane permeability. Poor solubility (logP >3) may explain false negatives .
Q. What strategies validate the compound’s stability under varying solvent conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in DMSO, water, and ethanol at 40°C for 4 weeks. Monitor degradation via HPLC.
- Solvatochromic Analysis: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess electronic transitions and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
